molecular formula C16H17NO2S B258089 [(3,4-Dimethylphenyl)sulfonyl]indoline

[(3,4-Dimethylphenyl)sulfonyl]indoline

Cat. No.: B258089
M. Wt: 287.4 g/mol
InChI Key: CEXYJRSIBLKFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dimethylphenyl)sulfonyl]indoline is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3,4-Dimethylphenyl)sulfonyl]indoline typically involves the reaction of indoline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under reflux conditions in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: [(3,4-Dimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring or the indoline nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Alkylated or acylated indoline derivatives.

Scientific Research Applications

[(3,4-Dimethylphenyl)sulfonyl]indoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(3,4-Dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indoline core can interact with nucleic acids and other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]indoline
  • 1-[(3,5-Dimethylphenyl)sulfonyl]indoline
  • 1-[(3,4-Dichlorophenyl)sulfonyl]indoline

Comparison: [(3,4-Dimethylphenyl)sulfonyl]indoline is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H17NO2S/c1-12-7-8-15(11-13(12)2)20(18,19)17-10-9-14-5-3-4-6-16(14)17/h3-8,11H,9-10H2,1-2H3

InChI Key

CEXYJRSIBLKFIX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

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